molecular formula C28H27N3O B14932683 (4-Benzylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

(4-Benzylpiperidin-1-yl)[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone

Cat. No.: B14932683
M. Wt: 421.5 g/mol
InChI Key: TVFBUXTUGVOEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-BENZYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a quinoline moiety, which is further substituted with a pyridyl group. The intricate arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.

    Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.

    Quinoline Formation: The quinoline moiety is synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Pyridyl Substitution:

Industrial Production Methods

Industrial production of (4-BENZYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, aryl halides, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperidine and quinoline derivatives.

Scientific Research Applications

(4-BENZYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A simpler analogue with a piperidine ring substituted with a benzyl group.

    8-Methylquinoline: A quinoline derivative with a methyl group at the 8-position.

    3-Pyridylquinoline: A quinoline derivative with a pyridyl group at the 3-position.

Uniqueness

(4-BENZYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H27N3O

Molecular Weight

421.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(8-methyl-2-pyridin-3-ylquinolin-4-yl)methanone

InChI

InChI=1S/C28H27N3O/c1-20-7-5-11-24-25(18-26(30-27(20)24)23-10-6-14-29-19-23)28(32)31-15-12-22(13-16-31)17-21-8-3-2-4-9-21/h2-11,14,18-19,22H,12-13,15-17H2,1H3

InChI Key

TVFBUXTUGVOEJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.